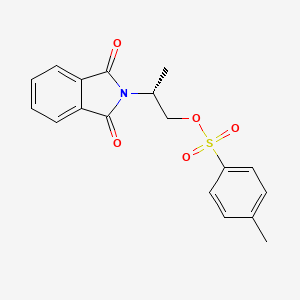
(R)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as isoindolinones. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of a sulfonate group and a chiral center makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone core.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonate groups.
Medicine
Potential medical applications might include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonate group, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- (S)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- N-(4-Methylbenzenesulfonyl)phthalimide
Uniqueness
The uniqueness of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate lies in its chiral center and the presence of both an isoindolinone core and a sulfonate group. This combination of features makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C18H17NO5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(2R)-2-(1,3-dioxoisoindol-2-yl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-13(2)19-17(20)15-5-3-4-6-16(15)18(19)21/h3-10,13H,11H2,1-2H3/t13-/m1/s1 |
InChI Key |
NQQWBOYKFRRXER-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















